Methyl 6-bromo-5-methoxynicotinate

Regioselective cross-coupling Palladium catalysis Pyridine functionalization

Methyl 6-bromo-5-methoxynicotinate (CAS 1256810-93-1) is a trisubstituted pyridine derivative belonging to the nicotinic acid ester class, with a molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol. The compound features a bromine atom at the pyridine 6-position, a methoxy group at the 5-position, and a methyl ester at the 3-position.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06
CAS No. 1256810-93-1
Cat. No. B3027238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-5-methoxynicotinate
CAS1256810-93-1
Molecular FormulaC8H8BrNO3
Molecular Weight246.06
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)C(=O)OC)Br
InChIInChI=1S/C8H8BrNO3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3
InChIKeyKRVUDOABIJAEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Bromo-5-Methoxynicotinate (CAS 1256810-93-1): A Regiospecific Pyridine Building Block for Cross-Coupling-Driven Library Synthesis


Methyl 6-bromo-5-methoxynicotinate (CAS 1256810-93-1) is a trisubstituted pyridine derivative belonging to the nicotinic acid ester class, with a molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol [1]. The compound features a bromine atom at the pyridine 6-position, a methoxy group at the 5-position, and a methyl ester at the 3-position . This specific substitution pattern renders it a versatile electrophilic partner for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 6-position for the construction of drug-like molecular libraries . The methoxy group at the 5-position provides additional electronic modulation and a potential handle for further derivatization via demethylation.

Why Methyl 6-Bromo-5-Methoxynicotinate Cannot Be Replaced by Its 5-Bromo Positional Isomer Without Altering Synthetic Outcomes


The regiospecific placement of the bromine atom at the pyridine 6-position versus the 5-position dictates fundamentally different steric and electronic environments at the reactive center, which in turn governs both the regioselectivity and efficiency of downstream cross-coupling reactions [1]. Methyl 5-bromo-6-methoxynicotinate (CAS 93349-99-6), the closest positional isomer, presents the bromine adjacent to the methoxy group, resulting in increased steric hindrance and altered electron density that can significantly diminish coupling yields compared to the 6-bromo isomer where the bromine is more accessible to palladium catalysts . Furthermore, the 6-bromo-5-methoxy substitution pattern offers a distinct physicochemical profile—including a higher boiling point (320.9 °C vs. ~275 °C) and a different calculated logP—that directly impacts chromatographic purification behavior and solubility characteristics during synthesis . Procurement of the incorrect regioisomer would therefore lead to divergent reaction kinetics, altered product distribution, and compromised reproducibility of published synthetic protocols.

Quantitative Differentiation of Methyl 6-Bromo-5-Methoxynicotinate Against Its Closest Analogs: A Procurement-Relevant Evidence Guide


Regiochemical Reactivity Advantage: 6-Bromo Substitution Enables Superior Catalytic Accessibility Versus the 5-Bromo Isomer

In palladium-catalyzed cross-coupling reactions, the 6-position of the pyridine ring is generally more accessible to oxidative addition by Pd(0) catalysts compared to the sterically congested 5-position, which is flanked by the methoxy substituent in the 5-bromo isomer (CAS 93349-99-6) . While explicit comparative coupling yields for this exact pair are not published in a single head-to-head study, the general principle of enhanced reactivity at the less sterically hindered 6-position is well-established in heteroaryl bromide coupling literature [1]. The 5-bromo isomer exhibits a logP of 1.64, while the 6-bromo target compound exhibits a consensus logP of 1.67, reflecting subtle differences in lipophilicity that influence phase-transfer behavior during aqueous workup . Additionally, the 5-bromo isomer has a reported boiling point of approximately 275 °C at 760 mmHg, substantially lower than the 320.9 °C reported for the 6-bromo target compound, indicating a meaningful difference in intermolecular forces attributable to the regiochemical arrangement .

Regioselective cross-coupling Palladium catalysis Pyridine functionalization

Predicted Solubility and Drug-Likeness Profile: Benchmarking Absorption and Permeability Against the 5-Methyl Analog

Computed ADME properties from the SwissADME platform, as reported by Bidepharm, indicate that methyl 6-bromo-5-methoxynicotinate exhibits high predicted gastrointestinal absorption and is blood-brain barrier (BBB) permeant . In contrast, its structural analog methyl 6-bromo-5-methylpicolinate (CAS 1209093-48-0)—which replaces the methoxy group with a methyl group—has a lower molecular weight (230.06 vs. 246.06 g/mol) and a higher logP of 1.94 versus 1.67 for the target compound . The 5-methoxy substitution contributes additional hydrogen bond acceptor capacity (4 H-bond acceptors vs. likely 3 for the methyl analog), which is predicted to influence aqueous solubility: the target compound has an ESOL-predicted solubility of 0.647 mg/mL (Log S -2.58) . While both compounds are classified as soluble, the methoxy-bearing target compound provides a more balanced polarity profile for drug-like space exploration.

ADME prediction Physicochemical profiling Drug-likeness

Synthetic Route Efficiency: Patent-Reported Preparation of Methyl 6-Bromo-5-Methoxynicotinate as a Key Intermediate with 90% Step Yield

Chinese patent CN116606244A describes the preparation of methyl 6-bromo-5-methoxynicotinate as a key intermediate in the synthesis of 6-bromo-5-methoxypyridine-3-amine, reporting a step yield of approximately 90% for the methylation of 6-bromo-5-hydroxynicotinic acid methyl ester to the target compound (102 g isolated from 113 g starting material) [1]. The patent explicitly compares this route to prior art methods, noting that the alternative synthesis reported in WO2020/117634—which uses 3-amino-5-methoxypyridine and NBS to directly generate 6-bromo-5-methoxypyridin-3-amine—suffers from a poor yield of only 24.4% and difficult purification [2]. Although the patent's ultimate target is the amine derivative, the efficient access to methyl 6-bromo-5-methoxynicotinate as an isolable intermediate with high purity establishes a reliable supply route for this building block compared to the more cumbersome alternative approaches.

Process chemistry Intermediate synthesis Bromination-methylation sequence

Vendor Purity and Analytical Traceability: 97-98% Assay with Batch-Specific QC Documentation

Leading suppliers, including Bidepharm and Fluorochem, offer methyl 6-bromo-5-methoxynicotinate at purities of 97% and 98% respectively, with batch-specific quality control documentation (NMR, HPLC, GC) available upon request . In comparison, the 5-bromo positional isomer (CAS 93349-99-6) is more commonly supplied at 95% purity from many vendors . While both isomers are of research grade, the availability of the 6-bromo isomer at 97-98% purity with documented analytical traceability provides greater confidence in stoichiometric calculations for subsequent reactions, reduces the risk of side reactions from impurities, and streamlines regulatory documentation for patent filings.

Quality control Analytical chemistry Procurement specifications

Optimal Procurement and Application Scenarios for Methyl 6-Bromo-5-Methoxynicotinate Based on Differentiated Evidence


Scenario 1: Regioselective Suzuki-Miyaura Library Synthesis Requiring Unhindered 6-Position Coupling

When constructing a library of 6-aryl-5-methoxynicotinate derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling, methyl 6-bromo-5-methoxynicotinate is the regiospecific electrophile of choice. The bromine at the 6-position, remote from the sterically demanding 5-methoxy group, ensures optimal oxidative addition kinetics compared to the 5-bromo isomer where steric congestion can retard coupling rates [1]. The compound's predicted high GI absorption and BBB permeability also make it a suitable core scaffold for CNS-targeted fragment libraries .

Scenario 2: Multi-Step Synthesis of 6-Bromo-5-Methoxypyridine-3-Amine via a High-Yielding Methyl Ester Intermediate

For research programs targeting 6-bromo-5-methoxypyridin-3-amine as a pharmaceutical intermediate, the methyl ester (CAS 1256810-93-1) serves as the optimal penultimate intermediate. The patent CN116606244A demonstrates a scalable, high-yielding route (90% step yield for ester formation) that avoids the low-yielding (24.4%) and poorly purifiable direct bromination approach used in prior art [2]. Procuring the methyl ester directly enables laboratories to bypass the hazardous and inefficient bromination step, focusing instead on the saponification and Curtius rearrangement steps to access the amine.

Scenario 3: Physicochemical Property Optimization in Fragment-Based Drug Discovery

In fragment-based drug discovery campaigns where balanced polarity and CNS permeability are desired, methyl 6-bromo-5-methoxynicotinate offers a differentiated physicochemical profile compared to the 5-methyl analog (CAS 1209093-48-0). The target compound's lower logP (1.67 vs. 1.94), additional hydrogen bond acceptor from the methoxy oxygen, and predicted BBB permeability position it as a more attractive fragment for CNS-targeted lead generation. Its ESOL-predicted solubility of 0.647 mg/mL ensures adequate aqueous solubility for biochemical assay conditions without requiring DMSO concentrations that could interfere with target engagement.

Scenario 4: Quality-Critical Scale-Up Where Batch-to-Batch Reproducibility Is Paramount

For process chemistry groups scaling up a synthetic route for preclinical candidate production, the availability of methyl 6-bromo-5-methoxynicotinate at 97-98% purity with batch-specific NMR, HPLC, and GC QC documentation reduces the risk of irreproducible results caused by unidentified impurities. The 2-3 percentage point purity advantage over the more commonly 95%-purity 5-bromo isomer translates to more accurate stoichiometry in coupling reactions and fewer byproducts requiring chromatographic separation during late-stage intermediate purification.

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